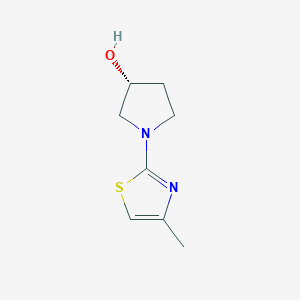

(3R)-1-(4-Methyl-1,3-thiazol-2-yl)pyrrolidin-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3R)-1-(4-Methyl-1,3-thiazol-2-yl)pyrrolidin-3-ol, also known as MTPO, is a chemical compound that belongs to the class of pyrrolidines. MTPO has been studied for its potential applications in scientific research due to its unique properties.

Aplicaciones Científicas De Investigación

Antitumor Activity

- Nortopsentin analogues, related to (3R)-1-(4-Methyl-1,3-thiazol-2-yl)pyrrolidin-3-ol, have been synthesized and shown to reduce cell proliferation and induce apoptosis in models of diffuse malignant peritoneal mesothelioma (DMPM), suggesting potential antitumor applications (Carbone et al., 2013).

Antimicrobial and Antituberculosis Activity

- Methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidin-2-carboxylate derivatives, structurally similar to this compound, have shown significant antibacterial activity, particularly against A. baumannii and M. tuberculosis strains, indicating a potential role in antimicrobial applications (Nural et al., 2018).

Physicochemical and Spectroscopic Properties

- Studies on 1-(5-methyl-[1,3,4]thiadiazol-2-yl)-pyrrolidin-2-ol, a compound closely related to this compound, have provided insights into the importance of intramolecular OH⋯N hydrogen bonding in determining the conformational properties of such molecules (Laurella & Erben, 2016).

Synthesis of Bioactive Molecules

- The synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a related compound, has been achieved through 1,3-dipolar cycloaddition reactions, indicating its utility as an intermediate for various bioactive molecules (Kotian et al., 2005).

DNA Duplex and Junction Stability

- Incorporation of N-(pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol in oligodeoxynucleotides as a bulge to form an intercalating nucleic acid (INA) has been shown to induce destabilization of INA-DNA duplexes and stabilization of DNA three-way junctions (Filichev & Pedersen, 2003).

Resonance Energy Transfer in Polymers

- A statistical terpolymer containing a 2-(pyridine-2-yl)-1,3-thiazole donor-type system has been synthesized, demonstrating efficient energy transfer, which is relevant for materials science and photophysical applications (Happ et al., 2011).

Propiedades

IUPAC Name |

(3R)-1-(4-methyl-1,3-thiazol-2-yl)pyrrolidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c1-6-5-12-8(9-6)10-3-2-7(11)4-10/h5,7,11H,2-4H2,1H3/t7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLGXLEFSHMXHBY-SSDOTTSWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)N2CCC(C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CSC(=N1)N2CC[C@H](C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenyl)-2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2454047.png)

![5-(2-methoxyethyl)-N-(3-methoxypropyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2454051.png)

![6-Tert-butyl-2-[1-(9-methylpurin-6-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2454060.png)

![2-[6-(Trifluoromethyl)oxan-2-yl]propanoic acid](/img/structure/B2454061.png)